Cas no 1823644-35-4 (4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid)

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine derivative featuring an allyloxy substituent and a carboxylic acid functional group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the formation of heterocyclic frameworks and as a precursor for further functionalization. The presence of both the allyl ether and carboxylic acid moieties allows for selective modifications, making it valuable in pharmaceutical and agrochemical research. Its structural features enable applications in cross-coupling reactions, cyclizations, and the synthesis of biologically active molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid structure
1823644-35-4 structure
Product name:4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
CAS No:1823644-35-4
MF:C10H11NO4
Molecular Weight:209.198642969131
MDL:MFCD28166105
CID:4775653
PubChem ID:91623823

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
    • 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
    • MDL: MFCD28166105
    • インチ: 1S/C10H11NO4/c1-3-4-15-8-5-9(12)11(2)6-7(8)10(13)14/h3,5-6H,1,4H2,2H3,(H,13,14)
    • InChIKey: UCUDNVPYTGUSNH-UHFFFAOYSA-N
    • SMILES: O(CC=C)C1=CC(N(C)C=C1C(=O)O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 368
  • XLogP3: 0
  • トポロジー分子極性表面積: 66.8

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2167-2628-0.25g
4-(allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
1823644-35-4 95%+
0.25g
$436.0 2023-09-06
TRC
A243241-500mg
4-(allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
1823644-35-4
500mg
$ 455.00 2022-06-08
Enamine
EN300-240073-0.25g
1-methyl-6-oxo-4-(prop-2-en-1-yloxy)-1,6-dihydropyridine-3-carboxylic acid
1823644-35-4 95%
0.25g
$670.0 2024-06-19
Enamine
EN300-240073-1.0g
1-methyl-6-oxo-4-(prop-2-en-1-yloxy)-1,6-dihydropyridine-3-carboxylic acid
1823644-35-4 95%
1.0g
$728.0 2024-06-19
TRC
A243241-100mg
4-(allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
1823644-35-4
100mg
$ 115.00 2022-06-08
Enamine
EN300-240073-0.1g
1-methyl-6-oxo-4-(prop-2-en-1-yloxy)-1,6-dihydropyridine-3-carboxylic acid
1823644-35-4 95%
0.1g
$640.0 2024-06-19
TRC
A243241-1g
4-(allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
1823644-35-4
1g
$ 680.00 2022-06-08
Enamine
EN300-240073-5g
1-methyl-6-oxo-4-(prop-2-en-1-yloxy)-1,6-dihydropyridine-3-carboxylic acid
1823644-35-4
5g
$2110.0 2023-09-15
Enamine
EN300-240073-10g
1-methyl-6-oxo-4-(prop-2-en-1-yloxy)-1,6-dihydropyridine-3-carboxylic acid
1823644-35-4
10g
$3131.0 2023-09-15
Enamine
EN300-240073-5.0g
1-methyl-6-oxo-4-(prop-2-en-1-yloxy)-1,6-dihydropyridine-3-carboxylic acid
1823644-35-4 95%
5.0g
$2110.0 2024-06-19

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid 関連文献

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidに関する追加情報

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid: A Comprehensive Overview

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, also known by its CAS number 1823644-35-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridines, which are widely studied for their potential applications in drug development and material science. The structure of this compound is characterized by a dihydropyridine ring system with substituents that include an allyloxy group, a methyl group, and a carboxylic acid moiety. These functional groups contribute to its unique chemical properties and reactivity.

The synthesis of 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves a series of carefully designed organic reactions. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation. For instance, the use of transition metal catalysts has been reported to enhance the yield and purity of the compound during the coupling reactions. These improvements are crucial for scaling up production to meet the growing demand in research and industrial applications.

One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. Researchers have explored its role in the development of novel drugs targeting various therapeutic areas, including cardiovascular diseases and neurodegenerative disorders. The presence of the allyloxy group introduces unique electronic properties that can influence the compound's interaction with biological systems. Recent studies have demonstrated that derivatives of this compound exhibit potent antioxidant and anti-inflammatory activities, making them strong candidates for further preclinical testing.

In addition to its pharmacological applications, 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has shown potential in materials science. Its structural features make it suitable for use in the synthesis of advanced polymers and hybrid materials. For example, its carboxylic acid group can serve as a reactive site for polymerization reactions, leading to materials with tailored mechanical and thermal properties. This versatility underscores its importance as a building block in modern material design.

The study of this compound has also contributed to our understanding of dihydropyridine chemistry. Its reactivity patterns and stability under various conditions have been extensively investigated using computational modeling techniques. These studies have provided valuable insights into the relationship between the compound's structure and its chemical behavior. For instance, density functional theory (DFT) calculations have revealed that the conjugation between the dihydropyridine ring and the substituents plays a critical role in determining its electronic properties.

Looking ahead, ongoing research is focused on optimizing the synthesis of 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid while exploring new applications across diverse fields. The integration of green chemistry principles into its production processes is another area of active investigation, aiming to reduce environmental impact while maintaining high yields.

In conclusion, 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, with its CAS number 1823644-35

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